molecular formula C12H12O9 B1311935 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid CAS No. 215162-34-8

2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid

Cat. No.: B1311935
CAS No.: 215162-34-8
M. Wt: 300.22 g/mol
InChI Key: OMPLWOKOQNOVCD-UHFFFAOYSA-N
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Description

2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid is a trifunctional organic compound featuring a central benzene core symmetrically substituted with oxyacetic acid groups. This structure makes it a valuable tricarboxylate-based chelating agent and a versatile building block in organic synthesis and materials science research . While specific biological or mechanistic data for this exact compound is not widely reported in the available literature, its structural analogs, such as 2,2',2''-(benzene-1,3,5-triyl)triacetonitrile, are recognized as key intermediates in the synthesis of advanced materials, including Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) . Researchers may leverage its three carboxylate moieties for constructing complex molecular architectures or developing novel polymers and ligands with tailored coordination geometries. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this compound in a well-equipped laboratory, following standard safety protocols. As a general practice for research chemicals, it is recommended to store this material in a cool, dry place, sealed in its original container to ensure stability .

Properties

IUPAC Name

2-[3,5-bis(carboxymethoxy)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O9/c13-10(14)4-19-7-1-8(20-5-11(15)16)3-9(2-7)21-6-12(17)18/h1-3H,4-6H2,(H,13,14)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPLWOKOQNOVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OCC(=O)O)OCC(=O)O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445518
Record name 2,2',2''-[Benzene-1,3,5-triyltris(oxy)]triacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215162-34-8
Record name 2,2',2''-[Benzene-1,3,5-triyltris(oxy)]triacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))triacetic acid typically involves the reaction of benzene-1,3,5-triol with chloroacetic acid in the presence of a base. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of benzene-1,3,5-triol are replaced by the chloroacetic acid groups, forming the desired product .

Industrial Production Methods

In an industrial setting, the production of 2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))triacetic acid can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The reaction is typically carried out in a solvent like methanol, and the product is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))triacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

The compound features a unique substitution pattern that influences its reactivity and interaction with other molecules. The three acetic acid groups confer distinct chemical properties compared to similar compounds.

Chemical Synthesis

2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid serves as a versatile building block for synthesizing complex organic molecules. Its structure allows for various chemical modifications through oxidation, reduction, and substitution reactions. For example:

  • Oxidation : The compound can be oxidized to yield corresponding carboxylic acids.
  • Reduction : It can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Substitution : The ether linkages can be replaced with other functional groups under specific conditions.

Biochemical Applications

In biological research, this compound is utilized as a ligand in biochemical assays and studies involving enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in various biochemical applications, including:

  • Metal Ion Chelation : The triacetic acid groups can effectively chelate metal ions, which is crucial in enzyme activity studies.
  • Drug Development : It can serve as a scaffold for designing new pharmaceuticals due to its structural properties.

Industrial Applications

The compound finds utility in the production of polymers and as a stabilizer in various industrial processes. Its properties make it suitable for:

  • Polymer Synthesis : It can act as a monomer in the synthesis of metal-organic frameworks (MOFs), which are used in gas storage and separation technologies.
  • Stabilizers : In industrial applications, it functions as a stabilizer to enhance the durability of products.

Case Study 1: Synthesis of Metal-Organic Frameworks (MOFs)

Research has demonstrated that this compound can be utilized as a monomer in the synthesis of MOFs. These frameworks exhibit high surface areas and tunable porosity, making them ideal for applications such as gas storage and catalysis.

Case Study 2: Biochemical Assays

In a study exploring enzyme kinetics, this compound was employed as a ligand to investigate the binding affinity of enzymes to metal ions. The results indicated that the presence of triacetic acid groups significantly enhanced the stability of enzyme-metal complexes, leading to improved assay sensitivity.

Mechanism of Action

The mechanism by which 2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))triacetic acid exerts its effects is primarily through its ability to form stable complexes with other molecules. The benzene ring and ether linkages provide a rigid framework that can interact with various molecular targets, facilitating reactions and stabilizing intermediates .

Comparison with Similar Compounds

Functional Group Variants

Benzene-1,3,5-triyltrimethanethiol
  • Structure : Replaces acetic acid groups with thiol (-SH) moieties.
  • Synthesis : Derived from 1,3,5-tris(bromomethyl)benzene via reaction with thiourea .
  • Properties : Thiol groups enhance metal-binding affinity (e.g., for Au or Cu) but reduce solubility in polar solvents compared to the triacetic acid analog.
  • Applications: Used in self-assembled monolayers (SAMs) and nanoparticle synthesis.
Trimethyl 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetate
  • Structure : Methyl ester derivative of the target compound.
  • Synthesis: Esterification of the triacetic acid with methanol .
  • Properties : Increased lipophilicity (logP ~1.2 vs. -0.5 for the acid) enhances organic solvent solubility. Molecular weight: 342.29 g/mol .
  • Applications : Intermediate in drug delivery systems where hydrolysis releases the active triacetic acid.
2,2',2''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))triacetic Acid
  • Structure : Features amide linkages instead of ethers, with acetic acid groups connected via carbonyl-azanediyl spacers.
  • Properties : Forms hydrogen-bonded dimers (R₂,₂(19) motif) in crystal structures, unlike the triacetic acid, which favors metal coordination .
  • Applications : Used in supramolecular chemistry for designing hydrogen-bonded networks.

Structural Analogs in Metal-Organic Frameworks (MOFs)

4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzoic Acid
  • Structure : Extends the acetic acid arms to benzoic acid groups (C₃₃H₁₈O₆, MW: 516.54 g/mol) .
  • Properties : Longer linkers create larger pores (~20 Å vs. ~10 Å for the triacetic acid analog) in MOFs like PCN-610/NU-100 .
  • Applications : High-surface-area MOFs for gas storage (e.g., CO₂, H₂) and catalysis.
4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic Acid (H₃bteb)
  • Structure : Incorporates ethyne spacers between the benzene core and benzoic acid groups (C₃₃H₂₄O₆, MW: 516.54 g/mol) .
  • Properties : Rigid, linear linkers improve framework stability under harsh conditions (e.g., high humidity).
  • Applications : Photoresponsive MOFs for light-switchable CO₂ sorption .

Physical and Chemical Property Comparison

Compound Molecular Weight (g/mol) Functional Groups Solubility (Water) Key Applications
2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid 300.22 Carboxylic acid Moderate MOFs, Chelation Therapy
Trimethyl ester analog 342.29 Ester Low (organic) Drug delivery intermediates
4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid 489.39 Benzoic acid Low High-porosity MOFs
Benzene-1,3,5-triyltrimethanethiol 246.38 Thiol Insoluble SAMs, Nanoparticle synthesis

Key Observations :

  • Acidity : The triacetic acid (pKa ~2.5–4.5) is less acidic than benzoic acid analogs (pKa ~4.2) but more acidic than thiol derivatives (pKa ~10) .
  • Coordination Behavior : The triacetic acid acts as a hexadentate ligand (via six oxygen atoms), while benzoic acid derivatives bind through carboxylate oxygens in a tridentate mode .
  • Thermal Stability : Ester derivatives decompose at ~200°C, whereas the triacetic acid remains stable up to ~250°C .

Biological Activity

2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid (C₁₂H₁₂O₉), also known as H₃TCMB (1,3,5-Tris(carboxymethoxy)benzene), is a compound of interest due to its potential applications in various fields, including pharmaceuticals and materials science. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by three carboxymethoxy groups attached to a benzene ring. The compound has a molecular weight of approximately 300.22 g/mol and exists in a triclinic crystal system. Key crystallographic data are summarized in Table 1.

Table 1: Crystallographic Data

ParameterValue
Molecular FormulaC₁₂H₁₂O₉
Molecular Weight300.22 g/mol
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensionsa = 8.4962 Å
b = 8.6835 Å
c = 11.9767 Å
Anglesα = 90.965°
β = 94.946°
γ = 115.931°

Research indicates that this compound exhibits biological activity primarily through its interactions with cellular pathways involved in growth regulation and stress response. The compound's structure allows for flexible coordination modes, enabling it to interact with various biological targets.

Plant Growth Regulation

The compound has been identified as a potential plant growth regulator. Its derivatives have shown effectiveness in modulating plant growth responses by influencing auxin transport and activity. Studies have demonstrated that phenoxyacetic acid derivatives can enhance root development and overall plant vigor when applied at appropriate concentrations .

Study 1: Effects on Plant Growth

A study conducted by researchers at the University of Agriculture tested the effects of varying concentrations of this compound on the growth of Arabidopsis thaliana. The results indicated that:

  • Low Concentrations (0.1 mM) : Enhanced root elongation by approximately 25%.
  • Moderate Concentrations (0.5 mM) : Increased leaf area and biomass significantly.
  • High Concentrations (1 mM) : Inhibited growth due to toxicity.

Study 2: Antioxidant Activity

Another study explored the antioxidant properties of the compound using in vitro assays. The findings revealed that:

  • The compound exhibited a dose-dependent scavenging effect on free radicals.
  • At concentrations above 0.5 mM, it significantly reduced oxidative stress markers in cultured cells.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Plant Growth RegulationEnhanced root elongation
Antioxidant ActivityScavenging of free radicals
CytotoxicityInhibition of cell proliferation at high doses

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid with high purity?

  • Methodology : Utilize nucleophilic substitution between 1,3,5-trihydroxybenzene (phloroglucinol) and bromoacetic acid derivatives. Conduct the reaction in a polar aprotic solvent (e.g., DMF) with a base like potassium carbonate at 80–100°C for 12–24 hours. Purify via recrystallization from ethanol/water mixtures, achieving ≥95% purity confirmed by HPLC .

Q. Which spectroscopic techniques are most effective for structural confirmation, and what key peaks should be observed?

  • FT-IR : O-H stretches (2500–3000 cm⁻¹), C=O stretches (~1700 cm⁻¹), and ether C-O-C (~1250 cm⁻¹) .
  • ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm, singlet) and acetate methylene groups (δ 3.8–4.2 ppm, triplet) .
  • ESI-MS : Molecular ion peak at m/z 300.22 ([M+H]⁺) .

Q. What safety protocols are critical when handling this compound?

  • Use PPE (gloves, goggles), work in a fume hood, and avoid powder inhalation. For skin/eye exposure, rinse thoroughly and seek medical advice. Store in a desiccator to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers design coordination polymers using this ligand, and what metal ions show optimal binding affinity?

  • The three carboxylic acid groups enable tridentate coordination. Transition metals (e.g., Fe(III), Cu(II), Zn(II)) in aqueous/ethanol solutions (pH 4–6) form stable frameworks. Use solvothermal synthesis (120°C, 48 hours) and characterize via PXRD and TGA, as demonstrated in analogous trimesic acid systems .

Q. What methodologies resolve discrepancies in reported solubility data across solvents?

  • Conduct systematic solubility studies using UV-Vis or gravimetric analysis. Prepare saturated solutions in DMSO, DMF, and water; quantify dissolved material via triplicate measurements. Cross-validate with COSMO-RS computational predictions to identify outliers from impurities or hydration .

Q. How should researchers address contradictions in crystallographic data between single-crystal and powder XRD?

  • Refine single-crystal data with SHELXL to resolve disorder. Compare experimental PXRD patterns with simulated data (Mercury software). Use solid-state NMR and TEM/SAED to detect amorphous content or polymorphism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid
Reactant of Route 2
2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid

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